

overcoming experimental variability with GSK2141795

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Compound of Interest		
Compound Name:	Uprosertib	
Cat. No.:	B612135	Get Quote

Technical Support Center: GSK2141795

Welcome to the technical support center for GSK2141795 (**Uprosertib**). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered when working with this potent and selective pan-Akt inhibitor.

Quick Facts

Property	Value	Reference
Synonyms	Uprosertib, GSK795	[1]
CAS Number	1047634-65-0	[1]
Molecular Formula	C18H16Cl2F2N4O2	[1]
Molecular Weight	429.25 g/mol	[1]
Mechanism of Action	ATP-competitive inhibitor of Akt1, Akt2, and Akt3	[2][3]

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Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK2141795?

A1: GSK2141795, also known as **Uprosertib**, is an orally bioavailable, ATP-competitive inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[4] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby inhibiting the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[4]

Q2: What are the recommended storage conditions for GSK2141795?

A2: For long-term storage, GSK2141795 powder should be stored at -20°C for up to three years.[5] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Q3: How should I prepare stock and working solutions of GSK2141795?

A3: GSK2141795 is soluble in DMSO and DMF.[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be serially diluted in DMSO to create intermediate concentrations. For the final working solution, the DMSO stock is further diluted in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: What are the known off-target effects of GSK2141795?

A4: Besides its potent inhibition of Akt isoforms, GSK2141795 has been shown to potently inhibit some members of the PKC family (PRKACA and PRKACB) and the cGMP-dependent







protein kinase PRKG1.[1] When interpreting unexpected experimental outcomes, it is important to consider these potential off-target activities.

Q5: What are the known mechanisms of resistance to GSK2141795?

A5: Resistance to Akt inhibitors like GSK2141795 can arise through several mechanisms. One key mechanism is the activation of parallel signaling pathways that bypass the dependence on Akt signaling. A frequently observed bypass pathway is the MAPK/ERK pathway. Mutations in genes such as KRAS and BRAF can lead to constitutive activation of the MAPK pathway, rendering cells less sensitive to Akt inhibition.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Downstream Akt Targets (e.g., p-GSK3β, p-PRAS40)



Possible Cause	Troubleshooting Step
Compound Instability	GSK2141795 may degrade in aqueous solutions over time. Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media.
Incorrect Concentration	The effective concentration of GSK2141795 can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 10 nM to 10 μ M).
Cell Line Resistance	Your cell line may have intrinsic resistance mechanisms, such as mutations in KRAS or BRAF, which activate bypass signaling pathways.[3] Verify the mutation status of your cell line and consider co-treatment with an inhibitor of the relevant bypass pathway (e.g., a MEK inhibitor).
Western Blotting Issues	Problems with protein extraction, transfer, or antibody quality can lead to unreliable results. Ensure complete protein extraction using appropriate lysis buffers with protease and phosphatase inhibitors. Verify efficient protein transfer using Ponceau S staining. Use validated antibodies for p-Akt and its downstream targets.

Issue 2: Paradoxical Increase in Akt Phosphorylation (p-Akt) at Ser473 and Thr308

This is a known phenomenon with ATP-competitive Akt inhibitors.[2]



Possible Cause	Interpretation and Next Steps
Feedback Loop Disruption	Inhibition of Akt activity can relieve negative feedback loops that normally suppress upstream signaling. For example, inhibition of the Akt/mTORC1/S6K pathway can lead to the reactivation of receptor tyrosine kinases (RTKs), resulting in increased PI3K activity and subsequent phosphorylation of the now-inhibited Akt protein.[7][8]
Confirmation of On-Target Activity	Despite the increase in p-Akt levels, the catalytic activity of Akt is still inhibited by GSK2141795. To confirm on-target activity, assess the phosphorylation status of downstream Akt substrates such as PRAS40 (at Thr246) or GSK3β (at Ser9).[2] A decrease in the phosphorylation of these substrates indicates successful inhibition of Akt signaling.
Experimental Design Consideration	When assessing the efficacy of GSK2141795, it is more reliable to measure the phosphorylation of downstream targets rather than the phosphorylation of Akt itself.

Issue 3: High Variability in Cell Viability Assays (e.g., MTT, MTS)



Possible Cause	Troubleshooting Step
Compound Precipitation	GSK2141795 has limited solubility in aqueous solutions. High concentrations in cell culture media may lead to precipitation, resulting in inconsistent effective concentrations. Visually inspect your culture plates for any signs of precipitation. Prepare working solutions by serially diluting the DMSO stock in media and mix thoroughly.
Time-Dependent Effects	The IC50 value of a compound can vary depending on the duration of treatment.[9][10] Standardize the incubation time for all experiments. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question.
Cell Seeding Density	Cell density can influence the response to drug treatment. Ensure a consistent and optimal cell seeding density for all experiments.
Assay-Specific Artifacts	Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT). If you suspect assay interference, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo).

Data Presentation Enzymatic Inhibition of Akt Isoforms by GSK2141795



Target	IC50 (nM)	K _i (nM)
Akt1	180	16
Akt2	328	49
Akt3	38	5
Data compiled from multiple sources.[1]		

Reported EC₅₀ Values for Anti-Proliferative Effect of GSK2141795 in Various Cancer Cell Lines

Cell Line	Cancer Type	EC50 (μM)
BT474	Breast Cancer	~0.1
LNCaP	Prostate Cancer	~0.5

Note: EC₅₀ values can vary based on experimental conditions. It is recommended to determine the EC₅₀ for your specific cell line and assay conditions.[3]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Downstream Targets

- Cell Lysis:
 - Culture cells to 70-80% confluency and treat with GSK2141795 at the desired concentrations for the specified time.
 - Wash cells twice with ice-cold PBS.



- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
 [11]
- Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
- Protein Transfer:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- · Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
 - Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40 (Thr246), total PRAS40, p-GSK3β (Ser9), and total GSK3β overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again three times with TBST.
- Detection:
 - Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay

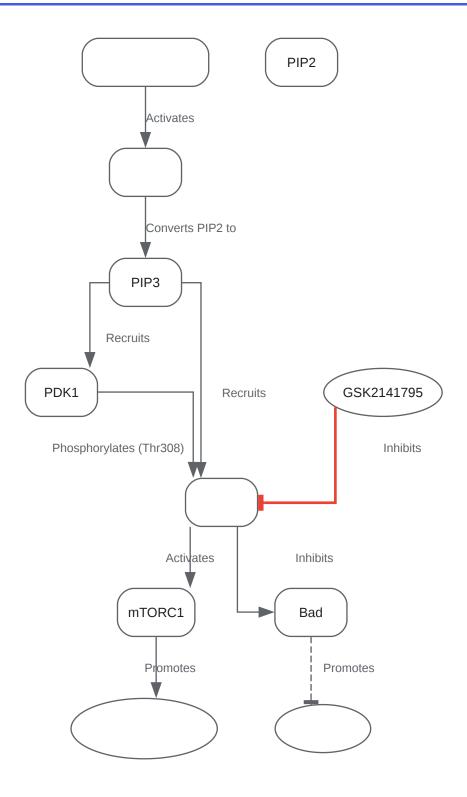
- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of GSK2141795 in culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of GSK2141795. Include a vehicle control (DMSO).
 - Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTT Addition:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
 - Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
- Solubilization:
 - Add an equal volume of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
 - Pipette up and down to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.



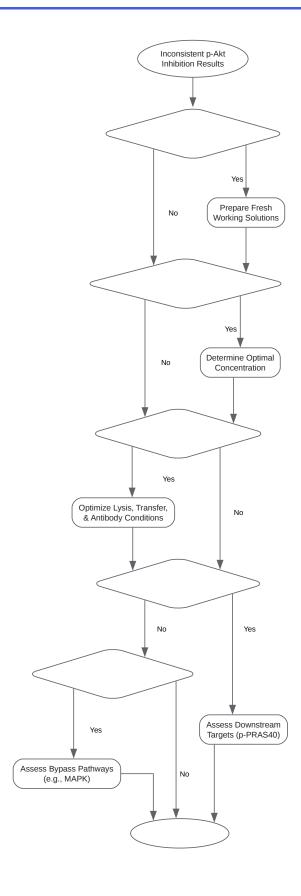
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Workflows
Diagram 1: PI3K/Akt Signaling Pathway and Inhibition by
GSK2141795













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